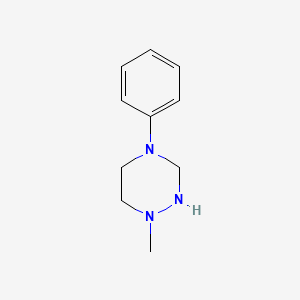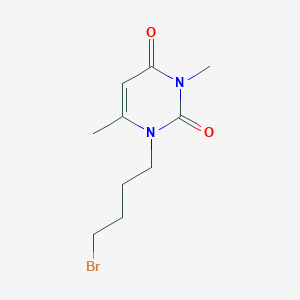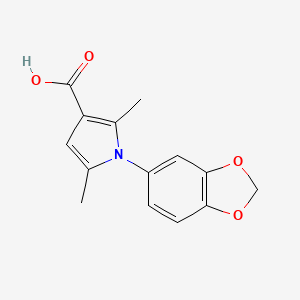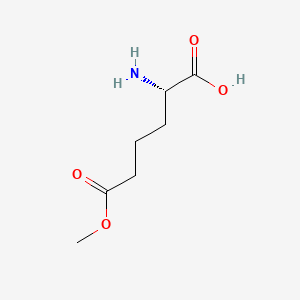
5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with chloromethyl, nitrophenyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization with formic acid to yield the desired triazole compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogenation catalysts or reducing agents like sodium borohydride.
Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Formation of azido, cyano, or amino derivatives.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Wirkmechanismus
The mechanism by which 5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole exerts its effects depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could interfere with cellular signaling pathways, induce apoptosis, or inhibit cell proliferation.
Anti-inflammatory Activity: It might modulate the production of inflammatory mediators or inhibit specific enzymes involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Chloro-2-nitrophenyl)furfural
- 2-Chloromethyl-4-nitrophenol
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1H-1,2,4-triazole stands out due to its triazole ring, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
89060-24-2 |
|---|---|
Molekularformel |
C15H11ClN4O2 |
Molekulargewicht |
314.72 g/mol |
IUPAC-Name |
5-(chloromethyl)-1-(4-nitrophenyl)-3-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H11ClN4O2/c16-10-14-17-15(11-4-2-1-3-5-11)18-19(14)12-6-8-13(9-7-12)20(21)22/h1-9H,10H2 |
InChI-Schlüssel |
AHONUOAQYQKCIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)CCl)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)



![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)







